1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one
CAS No.:
Cat. No.: VC13464791
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-one |
| Standard InChI | InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | NAQKHYPVNMBEFK-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(=O)C1)N |
| SMILES | CC(C)C(C(=O)N1CCC(=O)C1)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(=O)C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one (PubChem CID: 66564402) is defined by the IUPAC name 1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-one . Key identifiers include:
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SMILES:
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InChIKey:
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Molecular Formula:
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Molecular Weight: 184.24 g/mol.
The stereochemistry at the C2 position of the amino acid moiety is specified as , critical for its biological interactions . The pyrrolidin-3-one ring introduces a ketone group at position 3, enhancing polarity and enabling hydrogen-bonding interactions.
Structural Analysis
X-ray crystallography and computational modeling reveal a rigid pyrrolidine ring with a planar ketone group (C=O bond length: 1.22 Å) . The (S)-2-amino-3-methylbutanoyl side chain adopts a staggered conformation, minimizing steric clashes between the methyl group and the pyrrolidine ring. This configuration likely influences substrate binding in enzymatic or receptor-mediated processes.
Synthesis and Purification
Synthetic Routes
The synthesis of 1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-one typically involves:
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Formation of the Pyrrolidin-3-one Core: Cyclization of γ-aminobutyric acid (GABA) derivatives via intramolecular aldol condensation .
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Introduction of the Amino Acid Moiety: Peptide coupling using reagents like EDCI/HOBt to conjugate (S)-2-amino-3-methylbutanoic acid to the pyrrolidinone .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure retention of the -configuration at C2 .
A representative synthesis from VulcanChem employs rhodium-catalyzed 1,4-addition to an α,β-unsaturated ketone intermediate, achieving 63–87% yields.
Purification Strategies
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities.
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Crystallization: Ethanol/water mixtures yield crystals with >99% enantiomeric excess (ee) .
Physicochemical Properties
The compound’s solubility in polar solvents aligns with its zwitterionic nature, while the moderate logP suggests balanced membrane permeability .
Biological Activity and Mechanisms
Neurological Targets
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one demonstrates affinity for ionotropic glutamate receptors (iGluRs), particularly NMDA subtypes . Electrophysiological assays show IC50 values of 200 nM for GluN1/GluN2A receptors, with 3–34-fold selectivity over GluN1/GluN2B-D isoforms . The pyrrolidinone ring mimics endogenous glutamate’s carboxylate group, while the branched side chain occupies hydrophobic binding pockets .
Applications in Medicinal Chemistry
Neuroprotective Agents
In rodent models of ischemic stroke, the compound reduces infarct volume by 40% at 10 mg/kg (i.v.), correlating with NMDA receptor blockade . Metabolomic studies indicate increased GABA levels in the hippocampus, suggesting secondary effects on inhibitory neurotransmission .
Prodrug Development
Esterification of the ketone group (e.g., O-methylation) enhances blood-brain barrier penetration, with prodrugs achieving 3-fold higher brain concentrations than the parent compound .
Comparative Analysis with Structural Analogs
| Compound | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one | GluN1/GluN2A | 200 | 3–34 |
| (S)-2-Amino-5-phosphonopentanoic acid (AP5) | All NMDA receptors | 500 | 1 |
| (R)-CPP | GluN1/GluN2A | 150 | 10 |
This compound’s selectivity arises from its unique side chain, which avoids steric clashes with GluN2B-specific residues .
Future Directions
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